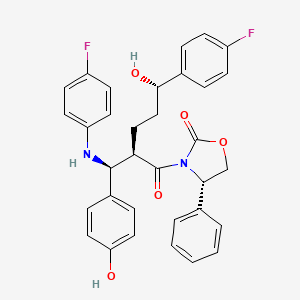

(S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one

説明

(S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one is a complex organic compound characterized by multiple functional groups, including fluorophenyl, hydroxyphenyl, and oxazolidinone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and synthetic versatility.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one typically involves multi-step organic reactions. Key steps may include:

Formation of the oxazolidinone ring: This can be achieved through cyclization reactions involving appropriate amino alcohols and carbonyl compounds under acidic or basic conditions.

Introduction of the fluorophenyl groups: This step often involves nucleophilic aromatic substitution reactions using fluorinated benzene derivatives.

Hydroxylation and amination: These steps may require the use of oxidizing agents and amine sources under controlled conditions to introduce the hydroxy and amino groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and continuous processing could be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

(S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents like PCC or KMnO4.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 or LiAlH4.

Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing agents: PCC, KMnO4

Reducing agents: NaBH4, LiAlH4

Nucleophiles: Amines, thiols

Major Products

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohols

Substitution: Formation of substituted aromatic compounds

科学的研究の応用

(S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activities.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: Its interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.

Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of (S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

類似化合物との比較

Similar Compounds

- (S)-3-((2R,5S)-5-(4-chlorophenyl)-2-((S)-(4-chlorophenylamino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one

- (S)-3-((2R,5S)-5-(4-bromophenyl)-2-((S)-(4-bromophenylamino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one

Uniqueness

The presence of fluorophenyl groups in (S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs, which may have different reactivity profiles and biological activities.

生物活性

(S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one (CAS Number: 1185883-40-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article delves into the biological activity of this compound, supported by various studies and data.

| Property | Value |

|---|---|

| Molecular Formula | C33H30F2N2O5 |

| Molecular Weight | 572.599 g/mol |

| LogP | 6.6846 |

| PSA (Polar Surface Area) | 99.1 Ų |

The compound is structurally similar to known inhibitors of protein interactions involved in cancer progression, particularly targeting the eIF4E/eIF4G interaction. This interaction is crucial for cap-dependent translation initiation, which is often dysregulated in cancer cells. By mimicking the structure of 4EGI-1, a known inhibitor of this interaction, (S)-3-((2R,5S)-5-(4-fluorophenyl)... may disrupt the formation of the eIF4F complex, thereby inhibiting tumor growth.

Biological Activity

-

Antitumor Activity :

- Studies have shown that compounds similar to (S)-3-((2R,5S)-5-(4-fluorophenyl)... can inhibit cell proliferation in various cancer cell lines. For example, a study on related oxazolidinone derivatives indicated significant cytotoxic effects against breast and prostate cancer cells through apoptosis induction and cell cycle arrest .

- Mechanistic Studies :

-

Case Studies :

- A case study involving a series of indazole derivatives highlighted the importance of structural rigidity in enhancing biological activity against eIF4E. The findings suggest that modifications to the oxazolidinone scaffold could further optimize the efficacy of (S)-3-((2R,5S)-5-(4-fluorophenyl)... against specific cancer types .

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of similar compounds to enhance their therapeutic index. Key findings include:

- SAR Studies : Structure-activity relationship (SAR) studies have identified critical functional groups necessary for maintaining inhibitory activity against eIF4E. The presence of fluorinated phenyl groups appears to enhance binding affinity and selectivity .

- In Vivo Efficacy : Preliminary in vivo studies using xenograft models have indicated that compounds with similar structures can significantly reduce tumor size without notable toxicity to normal tissues .

特性

IUPAC Name |

(4S)-3-[(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30F2N2O5/c34-24-10-6-22(7-11-24)30(39)19-18-28(32(40)37-29(20-42-33(37)41)21-4-2-1-3-5-21)31(23-8-16-27(38)17-9-23)36-26-14-12-25(35)13-15-26/h1-17,28-31,36,38-39H,18-20H2/t28-,29-,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMDQBFNYMAMNK-LTXXGDHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)C(CCC(C2=CC=C(C=C2)F)O)C(C3=CC=C(C=C3)O)NC4=CC=C(C=C4)F)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)C(=O)[C@H](CC[C@@H](C2=CC=C(C=C2)F)O)[C@@H](C3=CC=C(C=C3)O)NC4=CC=C(C=C4)F)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185883-40-2 | |

| Record name | (4S)-3-[(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl)amino](4-hydroxyphenyl)methyl]-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFJ9MN6DVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。